

An In-depth Technical Guide to *cis*-6-Nonenyl Acetate

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Compound of Interest

Compound Name: *cis*-6-Nonenyl Acetate

CAS No.: 76238-22-7

Cat. No.: B1587849

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Abstract

This technical guide provides a comprehensive overview of ***cis*-6-Nonenyl Acetate** (CAS 76238-22-7), a C11 aliphatic ester recognized for its distinct organoleptic properties. Primarily utilized in the flavor and fragrance industries, this compound imparts fresh, sweet, and fruity notes reminiscent of melon and pear. This document furnishes researchers, chemists, and product development professionals with in-depth information covering its physicochemical characteristics, a validated laboratory-scale synthesis protocol, rigorous analytical methodologies for quality control, and a summary of its established applications. Emphasis is placed on the technical details and causal reasoning behind the presented protocols, ensuring scientific integrity and practical utility. While structurally similar to some insect semiochemicals, this guide clarifies that ***cis*-6-Nonenyl Acetate** is not a known primary sex pheromone for major agricultural pests and directs focus toward its verified applications.

Chemical Identity and Physicochemical Properties

***cis*-6-Nonenyl Acetate**, also known as (Z)-6-nonen-1-yl acetate, is a clear, colorless to pale yellow liquid.[1][2] Its identity is defined by the CAS Registry Number 76238-22-7.[3] The

molecular structure consists of a nine-carbon aliphatic chain with a cis-configured double bond at the sixth position and a terminal acetate ester functional group.

Table 1: Physicochemical Properties of **cis-6-Nonenyl Acetate**

Property	Value	Source(s)
CAS Number	76238-22-7	[3]
Molecular Formula	C ₁₁ H ₂₀ O ₂	[3]
Molecular Weight	184.28 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[1]
Odor Profile	Sweet, fruity, melon, honeydew, with pear notes	[4][5]
Density	0.886 - 0.892 g/cm ³ @ 25°C	[5]
Refractive Index	1.432 - 1.438 @ 20°C	[5]
Boiling Point	235.3 °C (Predicted)	[4]
Flash Point	> 100 °C (> 212 °F)	[5]
Solubility	Insoluble in water; soluble in alcohol and fats	[4][6]
Purity (Typical)	≥95%	[7]
Shelf Life	24-36 months when stored properly	[4][5]

Storage and Stability: For optimal stability and to prevent isomerization of the cis-double bond or hydrolysis of the ester, **cis-6-Nonenyl Acetate** should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4] It is recommended to keep the compound in a cool, well-ventilated area away from oxidizing agents.[4] Commercial preparations are often supplied with a stabilizer, such as synthetic α -tocopherol, to inhibit degradation.[7]

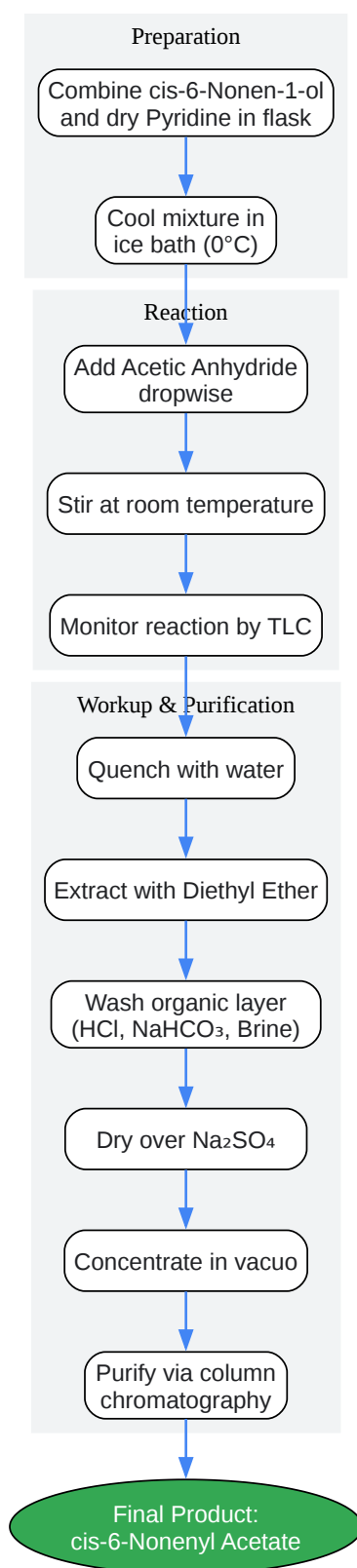
Synthesis and Manufacturing

The most direct and common laboratory synthesis of **cis-6-Nonenyl Acetate** is achieved through the esterification of its corresponding alcohol, cis-6-Nonen-1-ol. The acetylation is typically performed using acetic anhydride with a base catalyst, such as pyridine.

Causality of Reagent Selection:

- **cis-6-Nonen-1-ol**: This is the essential backbone of the target molecule, providing the C9 carbon chain and the critical cis-alkene geometry.
- **Acetic Anhydride (Ac₂O)**: Serves as the acetyl group donor. It is highly reactive and the reaction byproduct, acetic acid, is easily removed during workup. Using the anhydride drives the reaction to completion more effectively than using acetic acid directly.
- **Pyridine**: Functions as a nucleophilic catalyst and an acid scavenger. It activates the acetic anhydride by forming a highly reactive acetylpyridinium ion intermediate. Concurrently, it neutralizes the acetic acid byproduct, preventing potential side reactions or equilibrium shifts.

Workflow for Laboratory Synthesis of cis-6-Nonenyl Acetate



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Caption: Synthesis workflow for **cis-6-Nonenyl Acetate**.

Detailed Synthesis Protocol:

- Preparation: To a round-bottom flask equipped with a magnetic stir bar, add *cis*-6-Nonen-1-ol (1.0 equivalent) and dissolve it in anhydrous pyridine (5-10 mL per mmol of alcohol) under an inert argon atmosphere.[8] Cool the flask in an ice bath to 0°C.
- Reaction: Slowly add acetic anhydride (1.5 equivalents per hydroxyl group) to the cooled solution dropwise to manage the exothermic reaction.[8]
- Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.[8]
- Workup - Quenching and Extraction: Once the reaction is complete, carefully quench it by adding cold water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes).
- Workup - Washing: Combine the organic extracts and wash sequentially with 1 M HCl to remove pyridine, saturated aqueous NaHCO₃ to remove excess acetic acid, and finally with brine to remove residual water.
- Drying and Concentration: Dry the washed organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator under reduced pressure.
- Purification: The resulting crude oil can be purified by silica gel column chromatography to yield the final high-purity ***cis*-6-Nonenyl Acetate**.

Analytical Characterization

Rigorous analytical methods are essential to confirm the identity, purity, and isomeric integrity of synthesized ***cis*-6-Nonenyl Acetate**. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for this purpose, supplemented by Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis separates the components of a sample and provides a mass spectrum for each, allowing for definitive identification and quantification of the target compound and any impurities (e.g., the trans-isomer or residual starting material).

Table 2: Representative GC-MS Analytical Parameters

Parameter	Condition	Rationale
GC Column	DB-5ms, HP-5ms, or similar non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film)	Provides excellent separation of non-polar to semi-polar volatile compounds like aliphatic esters.
Carrier Gas	Helium, constant flow (e.g., 1.0 mL/min)	Inert and provides good chromatographic efficiency.
Injector Temp.	250 °C	Ensures rapid volatilization of the sample without thermal degradation.
Oven Program	Initial 50°C (hold 2 min), ramp 10°C/min to 250°C (hold 5 min)	A standard temperature ramp allows for separation of early-eluting solvents from the target analyte and any higher-boiling impurities.
MS Source Temp.	230 °C	Standard temperature for electron ionization (EI) sources.
MS Quad Temp.	150 °C	Standard temperature for quadrupole mass analyzers.
Ionization Mode	Electron Ionization (EI) at 70 eV	Standard, robust ionization method that produces reproducible fragmentation patterns for library matching.
Mass Scan Range	m/z 40-300	Covers the expected mass of the molecular ion and key fragments.

Expected Mass Spectrum: The electron ionization mass spectrum of **cis-6-Nonenyl Acetate** is characterized by the absence of a prominent molecular ion peak (m/z 184). The most indicative fragment is typically from the McLafferty rearrangement of the acetate group, resulting in a base peak at m/z 43 (CH_3CO^+).^{[6][9]} Other significant fragments arise from the cleavage of the hydrocarbon chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the presence of the acetate group, the location and cis-geometry of the double bond, and the overall structure.

Anticipated Chemical Shifts (^1H NMR, in CDCl_3):

- ~5.4 ppm (m): Two protons on the cis-double bond ($-\text{CH}=\text{CH}-$). The cis configuration results in a smaller coupling constant compared to a trans isomer.
- ~4.1 ppm (t): Two protons on the carbon adjacent to the ester oxygen ($-\text{CH}_2-\text{O}-$).
- ~2.0 ppm (s): Three protons of the acetate methyl group ($-\text{O}-\text{C}(=\text{O})-\text{CH}_3$).
- ~2.0-2.1 ppm (m): Four protons on the carbons adjacent to the double bond (allylic protons).
- ~1.3-1.6 ppm (m): Other methylene protons in the aliphatic chain.
- ~0.9 ppm (t): Three protons of the terminal methyl group ($-\text{CH}_2-\text{CH}_3$).

Anticipated Chemical Shifts (^{13}C NMR, in CDCl_3):

- ~171 ppm: Carbonyl carbon of the acetate group.
- ~130 ppm & ~129 ppm: Two carbons of the double bond.
- ~64 ppm: Carbon attached to the ester oxygen ($-\text{CH}_2-\text{O}-$).
- ~20-35 ppm: Other aliphatic methylene and methyl carbons.

Biological Activity and Applications

Organoleptic Applications (Flavor & Fragrance)

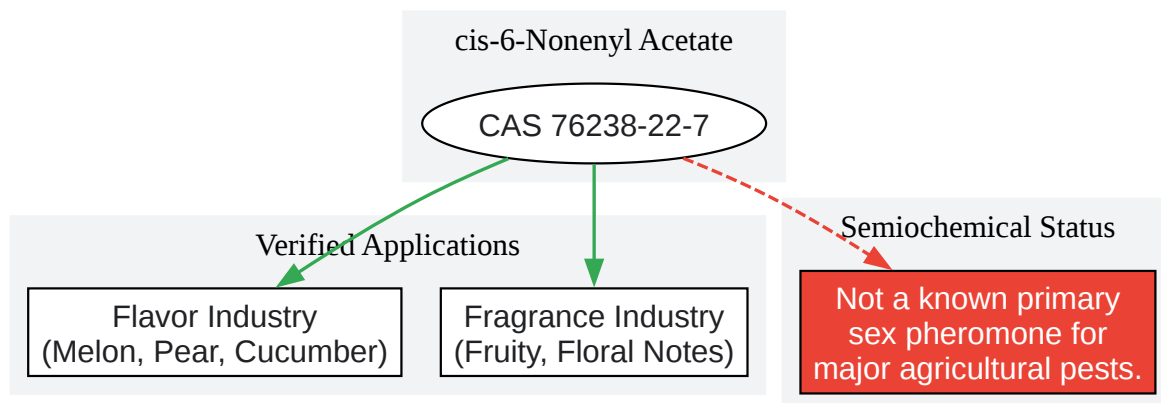
The primary and well-documented application of **cis-6-Nonenyl Acetate** is in the flavor and fragrance industries.[5] Its powerful and diffusive odor profile is described as fresh, green, and distinctly melon-like, with notes of honeydew, cantaloupe, and pear.[4][5]

- In Fragrance: It is used to impart natural-smelling fruity and floral notes in perfumes, lotions, and other personal care products, often used in compositions for scents like lily of the valley or jasmine.[2][4]
- In Flavors: It is employed to create or enhance melon, cucumber, and other fruit flavors in food and beverage products.[5]

Status as an Insect Semiochemical

A semiochemical is a chemical substance that carries a message between organisms. While many aliphatic acetates with specific chain lengths and double bond geometries function as insect sex pheromones, extensive literature review reveals no conclusive evidence that **cis-6-Nonenyl Acetate** serves as a primary sex pheromone for any major insect pest species, such as the codling moth (*Cydia pomonella*).

The investigation into its semiochemical properties is a valid area for research due to its structural motifs. However, for professionals in drug development or integrated pest management (IPM), it is crucial to note that its utility in these fields has not been established. Applications such as mating disruption or population monitoring, which are common for validated pheromones, are not current uses for this specific compound.



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